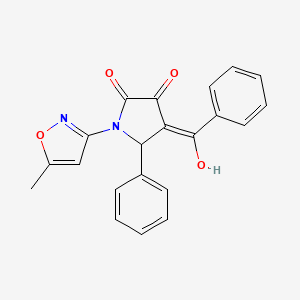![molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6](/img/structure/B2651192.png)
N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a chlorophenylsulfonyl group, and a piperidinylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Formation of N-allyl-4-piperidinylamine: This step involves the reaction of allylamine with 4-piperidone under suitable conditions.
Coupling Reaction: The final step involves the coupling of N-allyl-4-piperidinylamine with 4-chlorophenylsulfonyl chloride to form N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and stringent purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-allyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea
- N-allyl-N’-{1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}urea
- N-allyl-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea
Uniqueness
N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFNRKWLWWMZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2651109.png)




![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2651121.png)

![3-(4-fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2651123.png)



![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)
